molecular formula C20H18ClN3O2 B2861827 5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole CAS No. 1788753-89-8

5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole

Cat. No. B2861827
CAS RN: 1788753-89-8
M. Wt: 367.83
InChI Key: XQIXGFFHKIXITI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a phenyl ring, and a 1,2,4-oxadiazole ring . The 1,3,4-oxadiazole is an important class of heterocyclic scaffold, which serves as the main core in a wide range of therapeutics .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the phenyl groups, and the formation of the 1,2,4-oxadiazole ring . The synthetic strategies used could include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine, phenyl, and 1,2,4-oxadiazole rings . The spatial orientation of substituents and the stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates .


Chemical Reactions Analysis

The compound could undergo various chemical reactions due to the presence of the pyrrolidine, phenyl, and 1,2,4-oxadiazole rings . The pyrrolidine ring, in particular, is known for its versatility in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine, phenyl, and 1,2,4-oxadiazole rings could affect its solubility, melting point, and other properties .

Scientific Research Applications

Anticancer Potential

A study identified a compound structurally related to 5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole as a novel apoptosis inducer with potential as an anticancer agent. This compound exhibited good activity against several breast and colorectal cancer cell lines. It induced apoptosis by arresting cells in the G(1) phase. The molecular target was identified as TIP47, an IGF II receptor-binding protein, highlighting its potential in cancer therapy (Zhang et al., 2005).

Enzyme Inhibition for Neurological Disorders

5-Aryl-1,3,4-oxadiazoles, with a similar core structure, were designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurological disorders such as dementia and myasthenia gravis. These compounds showed moderate inhibition of AChE and BChE, with the potential for treating related disorders (Pflégr et al., 2022).

Antimicrobial and Antitubercular Activity

Another study focused on synthesizing novel indol compounds containing 2-azitidinones and 1,3,4 oxadiazoles, demonstrating their antimicrobial activity. This research contributes to the development of new antimicrobial agents, indicating the broad spectrum of biological activities exhibited by oxadiazole derivatives (Sreeramulu & Ashokgajapathiraju, 2014). Additionally, derivatives of 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazol-2-yl substituted benzothioate were synthesized and shown to have moderate to good antitubercular activity, highlighting their potential as antitubercular agents (Joshi et al., 2015).

Antianxiety Properties

A series of oxadiazole pyridine derivatives synthesized from 2-chloro-6-hydrazino-isonicotinic acid hydrazide showed promising antianxiety activity, comparable to diazepam. This study opens new avenues for the development of anxiolytic drugs based on the oxadiazole scaffold (Amr et al., 2008).

Mechanism of Action

The mechanism of action of this compound would likely depend on its interactions with biological targets. For example, compounds with a similar structure have been found to interact with neuronal voltage-sensitive sodium and L-type calcium channels .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. For example, some compounds with similar structures have been found to have anticonvulsant activity, which could potentially lead to neurotoxic effects .

Future Directions

The compound “5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole” and similar compounds could have potential applications in the development of new drugs. Future research could focus on further exploring the biological activity of these compounds, optimizing their synthesis, and investigating their mechanism of action .

properties

IUPAC Name

2-(2-chlorophenyl)-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c21-16-10-5-4-9-15(16)13-18(25)24-12-6-11-17(24)20-22-19(23-26-20)14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQIXGFFHKIXITI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=CC=C2Cl)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.